molecular formula C21H35NO B171805 Arachidonoyl-N-methyl amide CAS No. 156910-29-1

Arachidonoyl-N-methyl amide

Cat. No.: B171805
CAS No.: 156910-29-1
M. Wt: 317.5 g/mol
InChI Key: HTAWYBRCXMQDBL-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl-N-methyl amide (CAS Number 156910-29-1) is an analog of : this compound (CAS Number: 156910-29-1) is an analog of anandamide (AEA), an endogenous cannabinoid. It binds to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The biological actions of AEA are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Preparation Methods

Synthetic Routes:: Arachidonoyl-N-methyl amide can be synthesized through organic chemistry methods. While specific synthetic routes may vary, the general approach involves the condensation of arachidonic acid with methylamine. The reaction typically occurs under controlled conditions, such as using appropriate solvents and catalysts.

Industrial Production:: Although not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Hydrolysis Reactions

Arachidonoyl-N-methyl amide undergoes hydrolysis under acidic or basic conditions, yielding arachidonic acid and methylamine derivatives.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. The tetrahedral intermediate collapses, releasing methylamine and forming a carboxylic acid (arachidonic acid).

  • Conditions : 6M HCl, reflux (110°C, 12–24 hrs) .

  • Yield : >90% conversion in model amide systems .

Base-Promoted Hydrolysis

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Elimination of methylamine produces a carboxylate salt.

  • Conditions : 2M NaOH, 80°C, 5–8 hrs .

  • Limitation : Slower than acid hydrolysis due to steric hindrance from the N-methyl group .

Reduction Reactions

The amide group is reduced to a primary amine using strong hydride donors.

LiAlH₄ Reduction

  • Mechanism : Hydride attack at the carbonyl carbon forms a tetrahedral intermediate. Subsequent elimination of aluminum oxide generates an iminium ion, which is reduced to a secondary amine .

  • Conditions : LiAlH₄ (4 equiv), anhydrous THF, reflux (66°C, 4–6 hrs) .

  • Product : N-Methyl-arachidonoyl amine (theoretical yield: 70–85%) .

Catalytic Hydrogenation

  • Applicability : Limited due to the compound’s conjugated double bonds, which may undergo unintended saturation.

Oxidation Reactions

The arachidonoyl chain is susceptible to oxidation at its four cis-double bonds.

Epoxidation

  • Reagent : m-Chloroperbenzoic acid (mCPBA).

  • Conditions : Dichloromethane, 0°C to RT, 12 hrs.

  • Product : Epoxidized derivatives at Δ⁵, Δ⁸, Δ¹¹, or Δ¹⁴ positions.

Ozonolysis

  • Reagent : Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O).

  • Product : Four aldehyde fragments from cleavage of each double bond.

Substitution Reactions

The amide nitrogen participates in nucleophilic substitutions under stringent conditions.

Thionyl Chloride (SOCl₂) Reaction

  • Mechanism : SOCl₂ converts the amide to a nitrile via intermediate iminium chlorosulfite .

  • Conditions : Excess SOCl₂, reflux (70°C, 3–5 hrs).

  • Product : Arachidononitrile (yield: ~60%) .

Boron-Triflate-Mediated Amidation

Component Quantity Role
Arachidonic acid1.0 mmolSubstrate
Methylamine1.0 mmolNucleophile
B(OCH₂CF₃)₃2.0 mmolLewis acid catalyst
MeCN2 mLSolvent
Conditions 80°C, 24 hrsYield: 82–88%

Reactivity Comparison with Anandamide

Reaction This compound Anandamide
Hydrolysis Rate Slower (N-methyl hindrance)Faster
LiAlH₄ Reduction Secondary amine productPrimary amine product
Oxidation Sites Four Δ double bondsSame, but no N-methyl group

Unresolved Research Questions

  • Catalytic Specificity : Enzymatic hydrolysis by FAAH (fatty acid amide hydrolase) remains unquantified for this analog.

  • Stability in Biological Matrices : Degradation kinetics in plasma or liver microsomes require further study.

Scientific Research Applications

Chemistry

Arachidonoyl-N-methyl amide serves as a model compound for studying lipid metabolism and cannabinoid receptor interactions. Its structural similarity to anandamide allows researchers to investigate the biochemical pathways involved in endocannabinoid signaling.

Biology

Research has focused on the role of this compound in endocannabinoid signaling pathways. It has been shown to modulate neurotransmitter release and influence synaptic transmission, which is vital for understanding its effects on neuronal function and behavior .

Medicine

The potential therapeutic applications of this compound include:

  • Pain Management : Studies suggest that this compound may exhibit analgesic properties by modulating pain responses through its action on cannabinoid receptors .
  • Neuroprotection : Its interaction with the endocannabinoid system indicates potential benefits in neuroprotective strategies against neurodegenerative diseases.
  • Mood Regulation : Given its effects on neurotransmitter systems, this compound may influence mood and anxiety disorders.

Case Study 1: Prostate Cancer Biomarker

A study identified N-methyl arachidonoyl amine (a related compound) as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. The negative correlation with lipid profiles like total cholesterol suggests a complex interplay between lipid metabolism and cancer progression.

Case Study 2: FAAH Inhibition

Research indicates that inhibiting fatty acid amide hydrolase (FAAH), which hydrolyzes endocannabinoids like anandamide, can enhance the effects of this compound. This inhibition has been linked to analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists .

Mechanism of Action

The compound likely exerts its effects through CB1 and CB2 receptors. Further research is needed to elucidate its precise molecular targets and signaling pathways.

Comparison with Similar Compounds

Arachidonoyl-N-methyl amide’s uniqueness lies in its structural similarity to anandamide. Other related compounds include anandamide itself and other endocannabinoids.

Biological Activity

Arachidonoyl-N-methyl amide (ANM) is a bioactive lipid compound that has garnered attention due to its structural similarity to anandamide, an endogenous cannabinoid. This article delves into the biological activity of ANM, exploring its mechanisms of action, interactions with various receptors, and potential therapeutic applications.

This compound has the molecular formula C21H35NO\text{C}_{21}\text{H}_{35}\text{NO} and a molecular weight of 317.5 g/mol. It is characterized by an arachidonic acid moiety linked to a methyl amide group, which distinguishes it from other fatty acid amides. The compound is synthesized in situ in biological systems and is primarily hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH), releasing arachidonic acid and N-methyl amine .

Interaction with Cannabinoid Receptors

ANM interacts with both cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels. These interactions suggest that ANM can modulate pain pathways effectively. Research indicates that ANM has a higher binding affinity for the CB1 receptor compared to other fatty acid amides, which may enhance its pharmacological profile while potentially reducing side effects associated with other compounds in its class .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
AnandamideArachidonic acid + ethanolamineEndocannabinoid; pain relief, appetite regulation
N-arachidonoylethanolamideArachidonic acid + ethanolaminePotent CB1 receptor agonist
N-palmitoylethanolamidePalmitic acid + ethanolamineAnti-inflammatory effects
N-arachidonoylglycineArachidonic acid + glycineModulates pain; interacts with glycine receptors
Arachidonoyl-N,N-dimethyl amideArachidonic acid + dimethylamineWeak binding to CB1 receptor; less active than others

This comparison highlights how ANM's unique methylation at the nitrogen atom alters its binding affinity and biological activity compared to other fatty acid amides.

Case Studies and Research Findings

Several studies have investigated the biological activity of ANM:

  • Pain Relief Studies: In animal models, ANM demonstrated significant analgesic effects comparable to those of anandamide. It was effective in reducing inflammatory pain in models of acute and chronic pain .
  • Neuroinflammation Research: Research has shown that ANM can modulate neuroinflammatory responses by acting on CB2 receptors, which are primarily expressed in immune cells within the brain .
  • Appetite Regulation Investigations: While direct studies on appetite modulation by ANM are sparse, its structural similarity to anandamide suggests potential effects on feeding behavior, warranting further investigation.

Q & A

Basic Research Questions

Q. What experimental considerations are critical for handling Arachidonoyl-N-methyl amide in laboratory settings?

this compound is supplied as a methyl acetate solution (≥98% purity) and requires storage at -20°C to maintain stability for ≥2 years . Due to its flammability (flammable liquid category 2), avoid ignition sources and use anti-static tools during handling. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, is mandatory. Solvent exchange (e.g., to DMSO or ethanol) should be performed under inert gas (e.g., nitrogen) to prevent degradation . Always consult the SDS for updated safety protocols, including emergency measures for spills or exposure .

Q. How does the solubility profile of this compound influence experimental design?

The compound dissolves in ethanol, DMSO, or DMF (~10 mg/mL) but has limited aqueous solubility (~1 mg/mL in 0.1 M Na₂CO₃) . For in vitro studies, prepare stock solutions in inert solvents and dilute into aqueous buffers immediately before use. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent precipitation. For in vivo administration, formulations may require solubilizers like PEG300 or Tween-80, but validate stability empirically .

Q. What is the mechanistic basis for this compound’s specificity toward CB1 receptors?

As an anandamide analog, this compound binds CB1 receptors with a reported Kd of 60 nM, likely due to structural mimicry of the endogenous ligand’s arachidonoyl tail and amide group . Its N-methyl modification reduces susceptibility to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), enhancing receptor interaction durability compared to anandamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CB1 receptor binding affinities across studies?

Variations in binding assays (e.g., radioligand choice, temperature, or cell membrane preparation methods) may explain conflicting Kd values. For example, differences in FAAH activity in cellular models can alter ligand degradation rates, artificially inflating apparent affinity . Standardize assays using FAAH inhibitors (e.g., URB597) and validate receptor expression levels via Western blotting or qPCR. Cross-validate findings with orthogonal techniques like functional cAMP assays .

Q. What experimental models are optimal for studying this compound’s inhibition of gap junction communication?

In murine glial cells, 50 µM this compound fully inhibits gap junction communication, likely via CB1-mediated modulation of connexin proteins . To extend this, use primary astrocytes or C6 glioma cells with dye-transfer assays (e.g., Lucifer Yellow). Include CB1 knockout controls to isolate receptor-specific effects. For in vivo relevance, combine with electrophysiological recordings in brain slices to assess synaptic coupling .

Q. How does the methyl acetate solvent affect pharmacological studies of this compound?

Methyl acetate (99% in commercial preparations) may interfere with cellular assays at high concentrations due to solvent toxicity . Replace it via nitrogen evaporation and reconstitute in biocompatible solvents (e.g., DMSO). Validate solvent effects using vehicle-only controls in dose-response experiments. For lipid bilayer studies (e.g., patch-clamp), ensure residual solvent concentrations are below 0.1% to avoid membrane disruption .

Q. What strategies mitigate oxidative degradation of this compound during long-term experiments?

The compound’s polyunsaturated structure makes it prone to oxidation. Store aliquots under argon at -80°C for long-term stability. Add antioxidants (e.g., 0.01% BHT) to working solutions and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS or UV-Vis spectroscopy (peak at ~210 nm for conjugated dienes) .

Q. Methodological Considerations

Q. How to design dose-response experiments for this compound in neuroinflammatory models?

Use a range of 10 nM–100 µM to capture CB1-specific effects (EC₅₀ ~60 nM) and off-target actions at higher doses. In LPS-induced glial activation models, pair with CB1 antagonists (e.g., SR141716A) to confirm receptor mediation. Measure downstream markers like TNF-α (ELISA) and Iba-1 (immunostaining) .

Q. What analytical techniques validate this compound purity and stability in experimental solutions?

Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 200–220 nm . For structural confirmation, use high-resolution MS (ESI+) and ¹H-NMR to verify the absence of degradation products (e.g., oxidized arachidonoyl chains) .

Q. Safety and Compliance

Q. What are the key OSHA/NIOSH guidelines for handling this compound?

Classified as flammable (H225) and an eye irritant (H319), it requires ventilation, explosion-proof equipment, and spill kits with adsorbents (e.g., silica gel). Dispose of waste via EPA-approved incineration .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYBRCXMQDBL-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.